molecular formula C15H16O8 B3152411 Ethyl 3,4,5-tris(acetyloxy)benzoate CAS No. 73607-60-0

Ethyl 3,4,5-tris(acetyloxy)benzoate

Cat. No.: B3152411
CAS No.: 73607-60-0
M. Wt: 324.28 g/mol
InChI Key: APEOYHMMWLHUAL-UHFFFAOYSA-N
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Description

Ethyl 3,4,5-tris(acetyloxy)benzoate is a trisubstituted benzoate ester characterized by three acetyloxy groups (-OAc) at the 3-, 4-, and 5-positions of the benzene ring and an ethyl ester moiety at the 1-position. This compound is structurally related to gallic acid derivatives, with acetyl groups replacing hydroxyl protons, enhancing lipophilicity and stability. It serves as a precursor in organic synthesis, particularly for pharmaceuticals, agrochemicals, and liquid crystalline materials. The acetyl groups confer hydrolytic stability compared to hydroxylated analogs, making it suitable for reactions requiring inert protecting groups .

Properties

IUPAC Name

ethyl 3,4,5-triacetyloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O8/c1-5-20-15(19)11-6-12(21-8(2)16)14(23-10(4)18)13(7-11)22-9(3)17/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEOYHMMWLHUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660080
Record name Ethyl 3,4,5-tris(acetyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73607-60-0
Record name Ethyl 3,4,5-tris(acetyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,4,5-tris(acetyloxy)benzoate can be synthesized through the esterification of 3,4,5-trihydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4,5-tris(acetyloxy)benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield 3,4,5-trihydroxybenzoic acid and ethanol.

    Reduction: The compound can be reduced to form ethyl 3,4,5-trihydroxybenzoate.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products Formed

    Hydrolysis: 3,4,5-trihydroxybenzoic acid and ethanol.

    Reduction: Ethyl 3,4,5-trihydroxybenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,4,5-tris(acetyloxy)benzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a prodrug, where the acetyloxy groups can be hydrolyzed in vivo to release the active compound.

    Material Science: Utilized in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3,4,5-tris(acetyloxy)benzoate involves the hydrolysis of the acetyloxy groups to release 3,4,5-trihydroxybenzoic acid. This compound can then interact with various molecular targets, including enzymes and receptors, to exert its effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues: Alkyl Chain Variations

Ethyl 3,4,5-tris(acetyloxy)benzoate is part of a broader family of trisubstituted benzoates with varying substituents. Key structural analogs include:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Yield Key Applications
Ethyl 3,4,5-tris(dodecyloxy)benzoate -O(CH₂)₁₁CH₃ ~1,000 (estimated) 65–95% Liquid crystals, dendrimers
Ethyl 3,4,5-tris(hexadecyloxy)benzoate -O(CH₂)₁₅CH₃ ~1,200 (estimated) 81% Thermotropic LCs, surfactants
Methyl 3,4,5-tris(perfluoroalkoxy)benzoate -O(CF₂)ₓCF₃ ~1,500 (estimated) Not reported Fluorinated polymers
Ethyl 3,4,5-tris(benzyloxy)benzoate -OCH₂C₆H₅ ~634 Not reported Protective group chemistry

Key Findings :

  • Alkyl Chain Length : Longer alkyl chains (e.g., dodecyloxy, hexadecyloxy) enhance liquid crystalline behavior due to increased van der Waals interactions. Ethyl 3,4,5-tris(dodecyloxy)benzoate exhibits mesophases at lower temperatures compared to its hexadecyloxy counterpart .
  • Fluorinated Derivatives : Methyl 3,4,5-tris(perfluoroalkoxy)benzoate demonstrates superior thermal stability (up to 250°C) and chemical resistance, making it ideal for high-performance materials .
  • Benzyloxy Derivatives: Ethyl 3,4,5-tris(benzyloxy)benzoate is used in stepwise syntheses where benzyl groups act as temporary protecting groups, later removed via hydrogenolysis .
Functional Group Comparisons
  • Acetyloxy vs. Alkoxy: Acetyloxy groups (-OAc) in this compound provide hydrolytic stability but limit hydrogen-bonding capacity, reducing solubility in polar solvents. Alkoxy groups (-OR) in analogs like ethyl 3,4,5-tris(dodecyloxy)benzoate improve solubility in nonpolar solvents and enable self-assembly into columnar liquid crystalline phases .
  • Ester Linkage Stability :
    • Ethyl esters are less prone to hydrolysis than methyl esters under basic conditions. For example, ethyl 3,4,5-tris(dodecyloxy)benzoate resists cleavage by m-cresol during polymer synthesis, whereas methyl esters may degrade .

Biological Activity

Ethyl 3,4,5-tris(acetyloxy)benzoate is a compound of interest due to its diverse biological activities, including anticancer, anti-inflammatory, and antifungal properties. This article reviews its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

This compound is derived from benzoic acid with three acetoxy groups at the 3, 4, and 5 positions. The synthesis typically involves the esterification of benzoic acid derivatives with acetic anhydride or acetyl chloride in the presence of a catalyst. This modification enhances the compound's lipophilicity and bioavailability.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated that this compound inhibits the growth of melanoma cells by disrupting the folate cycle, similar to other antifolate compounds . The mechanism involves binding to dihydrofolate reductase and down-regulating gene expression associated with the folate cycle .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 when induced by lipopolysaccharides (LPS) . The IC50 value for IL-6 inhibition was reported to be as low as 1.8 μM in certain derivatives . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Antifungal Activity

This compound has also been evaluated for its antifungal activity. It demonstrated efficacy against dermatophyte species that cause skin infections. The compound's mechanism appears to involve disruption of fungal cell wall integrity and metabolic pathways essential for fungal survival .

Case Studies and Research Findings

A summary of key studies on this compound is presented below:

StudyFocusFindings
Anticancer activitySignificant antiproliferative effects against melanoma; mechanism involves dihydrofolate reductase inhibition.
Anti-inflammatory effectsInhibition of TNF-α and IL-6 production (IC50 = 1.8 μM).
Antifungal activityEffective against dermatophytes; disrupts cell wall integrity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3,4,5-tris(acetyloxy)benzoate
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Ethyl 3,4,5-tris(acetyloxy)benzoate

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